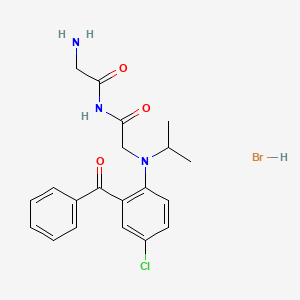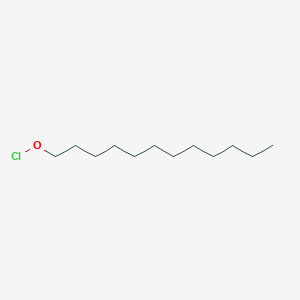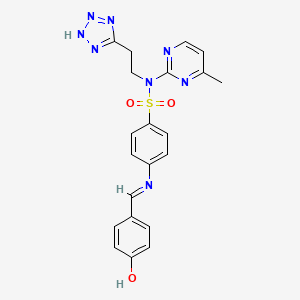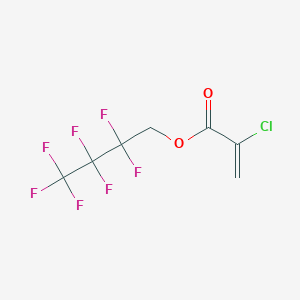
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate typically involves the esterification of 2-chloroprop-2-enoic acid with 2,2,3,3,4,4,4-heptafluorobutanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles, resulting in the formation of addition products.
Polymerization: The compound can undergo polymerization reactions to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and other electrophilic species are used in addition reactions.
Catalysts: Acid catalysts such as sulfuric acid and p-toluenesulfonic acid are used in esterification reactions.
Major Products Formed
Substitution Products: Compounds with substituted chlorine atoms.
Addition Products: Compounds formed by the addition of electrophiles to the double bond.
Polymers: Fluorinated polymers with enhanced chemical and thermal stability.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds and polymers.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The ester and chloroprop-2-enoate moieties can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The fluorine atoms contribute to the compound’s hydrophobicity and chemical stability, making it suitable for applications requiring resistance to harsh conditions.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Similar in structure but with a methacrylate moiety instead of chloroprop-2-enoate.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Contains an acrylate group instead of chloroprop-2-enoate.
2,2,3,3,4,4,4-Heptafluorobutylamine: An amine derivative with similar fluorinated properties.
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate is unique due to its combination of a chloroprop-2-enoate moiety with a highly fluorinated butyl group. This combination imparts distinct chemical reactivity and stability, making it valuable for specialized applications in various fields.
Properties
CAS No. |
74359-14-1 |
|---|---|
Molecular Formula |
C7H4ClF7O2 |
Molecular Weight |
288.55 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C7H4ClF7O2/c1-3(8)4(16)17-2-5(9,10)6(11,12)7(13,14)15/h1-2H2 |
InChI Key |
SNTQAKVWVGWLDU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OCC(C(C(F)(F)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



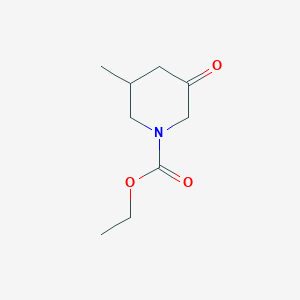
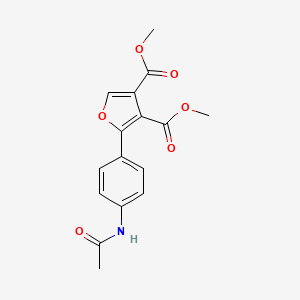

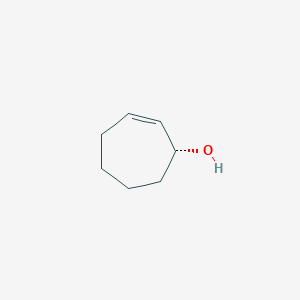
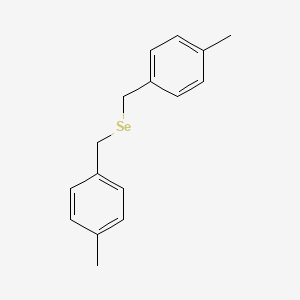

![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
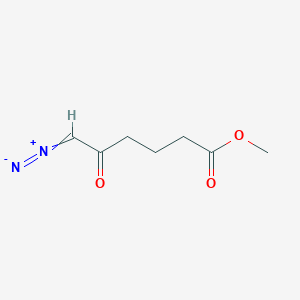
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)
